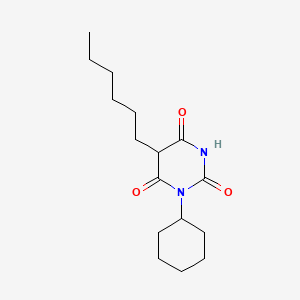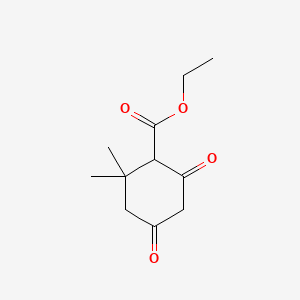
1-Cyclohexyl-5-hexylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-5-hexylbarbituric acid is a barbiturate derivative with the molecular formula C16H26N2O3 and a molecular weight of 294.39 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group and a hexyl chain attached to the barbituric acid core. Barbiturates are a class of drugs that act as central nervous system depressants and have been used in medicine for their sedative and anesthetic properties.
Méthodes De Préparation
The synthesis of 1-Cyclohexyl-5-hexylbarbituric acid typically involves the reaction of cyclohexylamine with diethyl malonate, followed by cyclization with urea under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
1-Cyclohexyl-5-hexylbarbituric acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexyl alcohols.
Applications De Recherche Scientifique
1-Cyclohexyl-5-hexylbarbituric acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex barbiturate derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a sedative or anesthetic agent, as well as its effects on the central nervous system.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-5-hexylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedation and anesthesia. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels .
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-5-hexylbarbituric acid can be compared to other barbiturate derivatives such as phenobarbital, pentobarbital, and secobarbital. While all these compounds share a common barbituric acid core, the presence of the cyclohexyl and hexyl groups in this compound imparts unique properties, such as increased lipophilicity and potentially different pharmacokinetic profiles . This uniqueness may influence its potency, duration of action, and side effect profile compared to other barbiturates.
Similar Compounds
Phenobarbital: A long-acting barbiturate used primarily as an anticonvulsant.
Pentobarbital: A short-acting barbiturate used for sedation and anesthesia.
Secobarbital: A short-acting barbiturate used for its sedative and hypnotic effects.
Propriétés
Numéro CAS |
4192-33-0 |
|---|---|
Formule moléculaire |
C16H26N2O3 |
Poids moléculaire |
294.39 g/mol |
Nom IUPAC |
1-cyclohexyl-5-hexyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H26N2O3/c1-2-3-4-8-11-13-14(19)17-16(21)18(15(13)20)12-9-6-5-7-10-12/h12-13H,2-11H2,1H3,(H,17,19,21) |
Clé InChI |
MSNOVYXXOZYRDG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1C(=O)NC(=O)N(C1=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B14168357.png)
![6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14168362.png)
![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)

![4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole](/img/structure/B14168376.png)


![N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide](/img/structure/B14168389.png)

![N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14168402.png)


![6-Hydrazinyl-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14168414.png)
![5-(3-chlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14168419.png)
